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Compound of Interest

Compound Name: N-Methylmescaline hydrochloride

Cat. No.: B3025681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of N-Methylmescaline and its

parent compound, mescaline. The information presented is based on available experimental

data to assist researchers in understanding the relative safety and pharmacological properties

of these psychoactive phenethylamines.

Executive Summary
N-Methylmescaline, a naturally occurring alkaloid and a derivative of mescaline, exhibits a

lower toxicity profile compared to mescaline.[1] This reduced toxicity is evidenced by a higher

median lethal dose (LD50) and is consistent with its weaker affinity for serotonin receptors,

which are the primary targets for mescaline's psychoactive and physiological effects. N-

methylation of mescaline has been shown to decrease its central nervous system potency.[1]

Quantitative Toxicity Data
The following table summarizes the available acute toxicity data (LD50) for mescaline and N-

Methylmescaline in various animal models. A higher LD50 value indicates lower acute toxicity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3025681?utm_src=pdf-interest
https://en.wikipedia.org/wiki/N-Methylmescaline
https://en.wikipedia.org/wiki/N-Methylmescaline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Animal
Species

Route of
Administrat
ion

LD50
(mg/kg)

LD50
(mmol/kg)

Reference

Mescaline Mouse
Intraperitonea

l (i.p.)
212 - 315 1.00 - 1.49

--INVALID-

LINK--

Rat
Intraperitonea

l (i.p.)
132 - 410 0.62 - 1.94

--INVALID-

LINK--

Guinea Pig
Intraperitonea

l (i.p.)
328 1.55

--INVALID-

LINK--

Dog
Intravenous

(i.v.)
54 0.26

--INVALID-

LINK--

Rhesus

Monkey

Intravenous

(i.v.)
130 0.62

--INVALID-

LINK--

N-

Methylmescal

ine

Mouse
Intraperitonea

l (i.p.)
389 1.72

--INVALID-

LINK--

Rat
Intraperitonea

l (i.p.)
477 2.12

--INVALID-

LINK--

Guinea Pig
Intraperitonea

l (i.p.)
429 1.90

--INVALID-

LINK--

Dog
Intravenous

(i.v.)
>113 >0.50

--INVALID-

LINK--

Rhesus

Monkey

Intravenous

(i.v.)
>113 >0.50

--INVALID-

LINK--

Neurotoxicity and Physiological Effects
Mescaline: Mescaline's psychoactive effects are primarily mediated by its agonist activity at

serotonin 5-HT2A receptors.[2][3] High doses can lead to a range of physiological effects,

including increased heart rate and blood pressure, pupil dilation, and changes in motor
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function.[4] While there is no strong evidence of direct neurotoxicity in typical human use, high

doses in animal studies can induce convulsions and respiratory arrest.[4]

N-Methylmescaline: N-Methylmescaline exhibits a significantly lower affinity for serotonin

receptors compared to mescaline.[1] Specifically, its affinity for the 5-HT2A receptor is about

half that of mescaline. This reduced receptor binding is a likely contributor to its decreased

central nervous system potency and lower toxicity.[1] In rodent drug discrimination tests, N-

Methylmescaline did not substitute for mescaline, further indicating a different and less potent

pharmacological profile.[1] Studies by Alexander Shulgin indicated that N-Methylmescaline

shows no central or peripheral effects at doses up to 25 mg.[1]

Experimental Protocols
Acute Toxicity (LD50) Determination in Rodents (General
Protocol)
This protocol outlines a general procedure for determining the median lethal dose (LD50) of a

phenethylamine derivative, such as mescaline or N-Methylmescaline, in a rodent model (e.g.,

mice or rats).

1. Animal Model and Housing:

Species: Albino mice or Wistar rats.

Health Status: Healthy, adult animals of a specific weight range.

Housing: Housed in standard laboratory conditions with controlled temperature, humidity,

and a 12-hour light/dark cycle. Animals should have access to food and water ad libitum

before the experiment.

2. Dose Preparation:

The test substance is dissolved in a suitable vehicle (e.g., saline).

A range of doses is prepared, typically in a logarithmic progression, to establish a dose-

response curve.

3. Administration:
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The substance is administered via a specific route, commonly intraperitoneal (i.p.) or oral

(p.o.) gavage.

A control group receives the vehicle only.

4. Observation:

Animals are observed continuously for the first few hours post-administration and then

periodically for at least 24 to 48 hours.

Observations include signs of toxicity such as convulsions, changes in motor activity,

respiratory distress, and mortality.

5. Data Analysis:

The number of mortalities at each dose level is recorded.

The LD50 value and its confidence intervals are calculated using statistical methods such as

probit analysis.

Signaling Pathways and Experimental Workflows
Serotonergic Signaling Pathway
The following diagram illustrates the interaction of mescaline and N-Methylmescaline with the

5-HT2A receptor, a key pathway for their psychoactive effects.
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Click to download full resolution via product page

Caption: Serotonergic pathway activation by mescaline and N-Methylmescaline.

Acute Toxicity (LD50) Determination Workflow
This diagram outlines the general experimental workflow for determining the LD50 of a

compound.
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Caption: General workflow for an acute toxicity (LD50) study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Mescaline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025681#comparative-toxicity-of-n-methylmescaline-
and-mescaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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